molecular formula C14H11ClN2S B1444113 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline CAS No. 1467309-43-8

3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline

Cat. No.: B1444113
CAS No.: 1467309-43-8
M. Wt: 274.8 g/mol
InChI Key: MYJVYSWULDIQNC-UHFFFAOYSA-N
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Description

3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a chloro group at the 7th position of the benzothiazole ring and an aniline group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of Chloro Group: The chloro group can be introduced at the 7th position of the benzothiazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Aniline Group: The final step involves the reaction of the chlorinated benzothiazole with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides can be used under appropriate conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated benzothiazole derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted benzothiazole derivatives.

Scientific Research Applications

3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation, particularly in microbial or cancer cells.

Comparison with Similar Compounds

    2-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline: Similar structure but with the aniline group at the 2nd position.

    3-[(7-Bromo-1,3-benzothiazol-2-yl)methyl]aniline: Similar structure but with a bromo group instead of a chloro group.

    3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness: 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline is unique due to the specific positioning of the chloro and aniline groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of novel compounds with enhanced activity and selectivity.

Properties

IUPAC Name

3-[(7-chloro-1,3-benzothiazol-2-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-5-2-6-12-14(11)18-13(17-12)8-9-3-1-4-10(16)7-9/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJVYSWULDIQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=NC3=C(S2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
Reactant of Route 2
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
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3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
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3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
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3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
Reactant of Route 6
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline

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